11-(Methylsulfonyl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane
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Overview
Description
11-(Methylsulfonyl)-8-Oxa-3,11-Diazaspiro[56]Dodecane is a spirocyclic compound characterized by a unique structure that includes a spiro junction, an oxygen atom, and a diaza moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Methylsulfonyl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane typically involves the formation of the spirocyclic core followed by the introduction of the methylsulfonyl group. One common approach is to start with a suitable diaza precursor and perform a cyclization reaction to form the spirocyclic structure. The methylsulfonyl group can then be introduced via a sulfonylation reaction using reagents such as methylsulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction parameters precisely and improve scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
11-(Methylsulfonyl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
11-(Methylsulfonyl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 11-(Methylsulfonyl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure may allow for specific binding interactions, while the methylsulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
10-Methyl-7-Oxa-11-Azaspiro[5.6]Dodecane: This compound shares a similar spirocyclic structure but differs in the position of the methyl group.
8-Azaspiro[5.6]Dodec-10-Ene: Another spirocyclic compound with a different functional group arrangement.
Sulfonimidates: These compounds contain a sulfur (VI) center and are used as intermediates in the synthesis of other organosulfur compounds.
Uniqueness
11-(Methylsulfonyl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane is unique due to its specific combination of a spirocyclic core, an oxygen atom, and a diaza moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
11-methylsulfonyl-8-oxa-3,11-diazaspiro[5.6]dodecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S/c1-16(13,14)12-6-7-15-9-10(8-12)2-4-11-5-3-10/h11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVJREDSOLVUQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCOCC2(C1)CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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